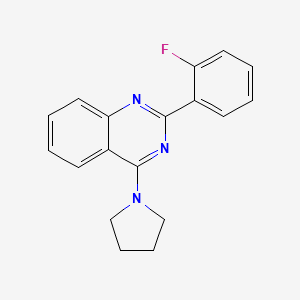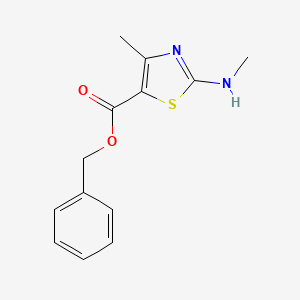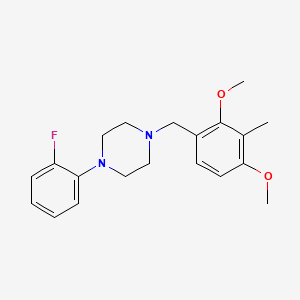![molecular formula C15H12N2O2S B5692105 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5692105.png)
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TDPU, is a heterocyclic compound that has attracted significant attention in the scientific research community due to its potential applications in drug discovery. TDPU is a member of the thieno[2,3-d]pyrimidine family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用机制
The exact mechanism of action of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and viral replication. 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In addition, 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of the HIV protease, which is required for viral replication.
Biochemical and Physiological Effects:
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell cycle progression, and the modulation of immune system function. 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to exhibit anti-angiogenic effects, which may contribute to its antitumor activity.
实验室实验的优点和局限性
One advantage of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is that it exhibits potent antitumor and antiviral activity at relatively low concentrations, making it a promising candidate for drug development. However, one limitation of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is that it is not very soluble in water, which may limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the long-term safety and toxicity of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
未来方向
There are several future directions for research on 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more efficient synthesis methods for 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, which may improve its bioavailability and efficacy. Another area of interest is the investigation of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one's potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and to identify potential drug targets for its development as a therapeutic agent.
合成方法
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using a variety of methods, including the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with phenyl isocyanate. Another synthesis method involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with 2-phenylacetyl chloride.
科学研究应用
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, 3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10(18)7-17-9-16-14-13(15(17)19)12(8-20-14)11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCQDJXAJKZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5692022.png)

![(1S,4R)-2-(2,6-dichlorobenzyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5692028.png)

![4-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-2-pyrimidinamine](/img/structure/B5692034.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5692073.png)
![5-methyl-1'-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5692079.png)
![4,4'-[(2,4,6-trimethyl-1,3-phenylene)diimino]bis(4-oxobutanoic acid)](/img/structure/B5692086.png)

![1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B5692108.png)
![(4aR*,8aR*)-2-(methoxyacetyl)-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5692114.png)
![2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5692117.png)
![2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5692122.png)